molecular formula C22H32N2O3 B1677375 Mociprazine CAS No. 56693-13-1

Mociprazine

Cat. No.: B1677375
CAS No.: 56693-13-1
M. Wt: 372.5 g/mol
InChI Key: UWDDRCRFIZGSCD-UHFFFAOYSA-N
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Description

Mociprazine, also known as CERM 3517, is a chemical compound with the molecular formula C22H32N2O3. It is primarily recognized for its anti-emetic properties, meaning it is used to prevent nausea and vomiting. This compound has been studied extensively for its pharmacokinetic properties and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mociprazine involves several key steps. One of the primary methods includes the reaction of 1-ethynylcyclohexanol with 4-(2-methoxyphenyl)-1-piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions. The product is then purified through techniques such as thin-layer chromatography and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Mociprazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Mociprazine has a wide range of scientific research applications, including:

Mechanism of Action

Mociprazine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by blocking the action of certain neurotransmitters that trigger nausea and vomiting. The compound binds to receptors in the brain, preventing the transmission of signals that induce these symptoms. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound’s anti-emetic effects are mediated through its interaction with serotonin and dopamine receptors .

Comparison with Similar Compounds

Comparison: Mociprazine is unique in its specific anti-emetic properties, whereas compounds like cariprazine and prochlorperazine have broader applications in treating psychiatric disorders. This compound’s primary use is to prevent nausea and vomiting, making it a specialized compound in the field of anti-emetics .

Properties

CAS No.

56693-13-1

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H32N2O3/c1-3-22(11-7-4-8-12-22)27-18-19(25)17-23-13-15-24(16-14-23)20-9-5-6-10-21(20)26-2/h1,5-6,9-10,19,25H,4,7-8,11-18H2,2H3

InChI Key

UWDDRCRFIZGSCD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O

Appearance

Solid powder

56693-13-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3517 CERM
CERM 3517
mociprazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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